Docosane-7,16-diamine

Description

Significance of Long-Chain Aliphatic Diamines in Contemporary Chemical Research

Long-chain aliphatic amines, particularly primary monoamines and diamines, are fundamental building blocks in organic synthesis. canada.ca Their utility stems from their role as versatile intermediates in the creation of other chemical substances. canada.ca For instance, they are crucial in the production of aliphatic amine ethoxylates and amides. canada.ca The industrial applications of these diamines are extensive, encompassing their use in the manufacturing of polyurethane foams, as flotation agents in the mining industry, and in the formulation of asphalt (B605645) emulsions and anti-caking agents. canada.ca

The presence of two reactive amino groups allows these molecules to participate in a variety of chemical reactions, leading to the formation of macrocyclic compounds, polymers, and coordination complexes. oup.comresearchgate.net Research has shown that the length of the carbon chain in these diamines significantly influences the properties of the resulting materials. scielo.brrsc.org For example, in the context of platinum complexes, the carbon chain length has been shown to affect the cytotoxicity and cellular uptake of the compounds, highlighting their potential in the development of novel therapeutic agents. scielo.br Furthermore, long-chain aliphatic diamines can act as ligands, forming stable complexes with metal ions, which have applications in catalysis and materials science. researchgate.netnih.gov

The study of these compounds also extends to their self-assembly properties and their ability to form organized structures, which is of interest in the field of supramolecular chemistry. The hydrophobic nature of the long alkyl chain combined with the hydrophilic character of the amine groups imparts amphiphilic properties to these molecules, enabling their use as surfactants and in the formation of micelles and vesicles. scielo.br

Molecular Architecture and Conformational Aspects of Docosane-7,16-diamine

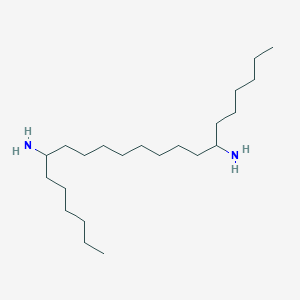

The molecular structure of this compound consists of a 22-carbon aliphatic chain (docosane) with amino groups (-NH2) substituted at the 7th and 16th carbon positions. This structure is depicted below:

Chemical Structure of this compound

The long hydrocarbon chain is inherently flexible, capable of adopting numerous conformations due to rotation around the carbon-carbon single bonds. In the solid state, long-chain hydrocarbons, including diamines, tend to adopt an all-trans or zig-zag conformation, which is the most energetically favorable arrangement to minimize steric hindrance. researchgate.net However, in solution or in the gas phase, a multitude of conformations can exist, and their relative populations are determined by a delicate balance of energetic factors.

Computational methods, such as molecular mechanics, semiempirical, and ab initio calculations, are employed to study the conformational preferences of diamines. rti.org These studies help in understanding the relative basicity and the preferred spatial arrangement of the amino groups. The conformation of the diamine plays a crucial role in its reactivity, particularly in processes like chelation and complex formation. nih.gov

Vibrational spectroscopy, such as Raman and FT-IR, provides experimental insight into the conformational state of long-chain diamines. researchgate.netresearchgate.net Specific vibrational modes, particularly those associated with the CH2 and C-C stretching, are sensitive to the conformational order of the alkyl chain. researchgate.net For instance, the intensity and position of certain Raman bands can indicate the degree of trans-gauche isomerization within the hydrocarbon backbone. researchgate.net

Structure

2D Structure

Properties

CAS No. |

70926-42-0 |

|---|---|

Molecular Formula |

C22H48N2 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

docosane-7,16-diamine |

InChI |

InChI=1S/C22H48N2/c1-3-5-7-13-17-21(23)19-15-11-9-10-12-16-20-22(24)18-14-8-6-4-2/h21-22H,3-20,23-24H2,1-2H3 |

InChI Key |

UXWHXEQADOLPLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCCCCC(CCCCCC)N)N |

Origin of Product |

United States |

Synthetic Strategies and Production Methodologies for Docosane 7,16 Diamine and Analogous Long Chain Aliphatic Diamines

Traditional Chemical Synthesis Pathways

Conventional chemical synthesis provides robust and scalable methods for producing long-chain aliphatic diamines. These pathways often involve multi-step processes starting from petrochemical feedstocks.

Hydrocyanation and Subsequent Hydrogenation Routes

The hydrocyanation of dienes, followed by hydrogenation, is a cornerstone of industrial diamine production, most notably for adiponitrile, the precursor to hexamethylenediamine (B150038). This process involves the nickel-catalyzed addition of hydrogen cyanide (HCN) across carbon-carbon double bonds researchgate.net. While highly optimized for C6 diamines, applying this route to longer, specific diamines like docosane-7,16-diamine presents challenges related to the availability of the corresponding long-chain diene feedstock and controlling the regioselectivity of the hydrocyanation steps researchgate.net.

The general mechanism involves the oxidative addition of HCN to a low-valent nickel catalyst, followed by olefin insertion and reductive elimination to form a nitrile researchgate.net. The resulting dinitrile is then hydrogenated, typically over a cobalt or nickel catalyst, to yield the final diamine google.comgoogle.com. For long-chain precursors, achieving selective terminal functionalization is a significant hurdle acs.org.

Nucleophilic Substitution Reactions in Diamine Precursor Synthesis

Nucleophilic substitution is a fundamental and versatile strategy for forming carbon-nitrogen bonds, essential for diamine synthesis. A common approach involves the reaction of long-chain α,ω-dihalides with an amine source, such as ammonia or a protected amine equivalent nih.govfigshare.com. This method allows for the direct construction of the diamine backbone. For instance, macropolycyclic cage compounds can be synthesized through a direct coupling reaction between diamines and bis(bromomethyl) compounds nih.govfigshare.com.

Another strategy involves using sulfonic acid esters (e.g., tosylates, mesylates) as leaving groups instead of halides. The cycloaddition reaction of disulfonates with protected diamines is a prevalent approach for synthesizing macrocyclic polyamines royalsocietypublishing.org. To improve reaction efficiency, the nucleophilicity of the amine is often enhanced by forming bissulfonamide sodium salts through deprotonation royalsocietypublishing.org. These nucleophilic substitution reactions are crucial for creating the precursors that can be further elaborated into the desired long-chain diamines mdpi.com.

Condensation Reactions for Related Tricyclic and Macrocyclic Systems

Condensation reactions between long-chain diamines and dialdehydes or dicarboxylic acids are widely used to synthesize macrocycles and polyamides, respectively nih.govchemistrystudent.com. The [n+n] condensation of diamines and dialdehydes can yield a variety of macrocyclic products, including [2+2] and [3+3] structures nih.gov. The formation of the imine bond in these reactions is typically reversible, allowing for thermodynamic control over the final macrocycle size, which can be influenced by factors like solvent, temperature, and the use of a metal template nih.gov.

These reactions can also lead to the formation of complex systems, such as tricyclic tetraaza compounds and quinquecyclic octaaza compounds, depending on the alkane chain length of the diamine actachemscand.org. The reduction of the resulting imine macrocycles yields the corresponding macrocyclic polyamines, which are valuable as ligands and in supramolecular chemistry nih.gov. While not a direct synthesis of linear diamines, these reactions illustrate the utility of long-chain diamines as building blocks for complex, three-dimensional architectures.

Bio-Based Production Approaches for Sustainable Diamine Synthesis

In response to the need for more sustainable chemical production, bio-based routes using engineered microorganisms and enzymes are gaining significant attention. These methods utilize renewable feedstocks and operate under milder conditions than traditional chemical syntheses.

Metabolic Engineering of Microbial Systems (e.g., Escherichia coli, Corynebacterium glutamicum)

Metabolic engineering of microbial "cell factories" like Escherichia coli and Corynebacterium glutamicum has proven successful for producing shorter-chain diamines such as putrescine (C4) and cadaverine (C5) from renewable resources like glucose nih.govresearchgate.net. These strategies serve as a blueprint for the potential production of longer-chain diamines.

Key engineering strategies include:

Inactivation of Degradation Pathways: Deleting genes responsible for diamine consumption (e.g., speE, speG, puuA in E. coli) prevents the loss of the target product asm.org.

Overexpression of Key Biosynthetic Enzymes: Increasing the expression of enzymes in the production pathway, such as lysine decarboxylase (cadA) for cadaverine or ornithine decarboxylase (speC) for putrescine, directs metabolic flux towards the desired diamine nih.govnih.govnih.gov.

Increasing Precursor Supply: Engineering central metabolism to boost the availability of precursors like L-lysine and L-ornithine is crucial for high yields nih.govasm.org. This can involve overexpressing genes like dapA (dihydrodipicolinate synthase) in the lysine pathway nih.gov.

Systems-Level Optimization: Utilizing genome-scale models and tools like synthetic small regulatory RNAs (sRNAs) allows for the fine-tuning of metabolic networks to optimize production and cell viability asm.orgnih.govresearchgate.net.

Through these systematic approaches, researchers have achieved significant titers of diamines. For example, engineered E. coli strains have produced up to 24.2 g/L of putrescine and 9.61 g/L of cadaverine in fed-batch cultivations nih.govresearchgate.net. Similarly, engineered C. glutamicum has shown great potential, accumulating substantial amounts of putrescine nih.govnih.govresearchgate.net. While the biosynthesis of very-long-chain diamines like this compound has not been demonstrated, these established principles provide a clear path for future research asm.org.

| Microorganism | Product | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) |

|---|---|---|---|---|---|

| E. coli | Putrescine (C4) | ΔargI, ΔspeE, ΔspeG, ΔpuuPA; Overexpression of speC, argE, argCBH, argD researchgate.net | 24.2 | 0.24 | 0.75 |

| E. coli | Cadaverine (C5) | Inactivation of degradation pathways; Overexpression of cadA and dapA nih.gov | 9.61 | N/A | 0.32 |

| C. glutamicum | Putrescine (C4) | Reduced ornithine transcarbamoylase; Overexpression of speC and feedback-resistant N-acetylglutamate kinase; ΔsnaA nih.govnih.gov | ~5.1 (58.1 mM) | 0.26 | 0.045 |

| C. glutamicum | Cadaverine (C5) | Δhom; Replacement with cadA from E. coli asm.org | 2.6 | N/A | N/A |

Biocatalytic Transformations for Diamine and Precursor Production

Biocatalysis, the use of isolated enzymes for chemical transformations, offers a powerful and highly selective alternative to both whole-cell fermentation and traditional chemistry. Enzymes can perform specific reactions under mild conditions, minimizing byproducts and energy consumption nih.govnih.gov.

For the synthesis of long-chain diamines, biocatalytic cascades can be designed starting from renewable feedstocks like fatty acids. For example:

Oleate Hydratases (OAs): These enzymes can convert fatty acids, like oleic acid, into their corresponding hydroxy fatty acids with high regio- and stereoselectivity. This introduces a functional group that can be further converted to an amine nih.gov.

Amine Transaminases: These enzymes can convert ketones into amines, providing a direct route to introducing the amino group.

Carboxylic Acid Reductases (CARs): These enzymes can reduce carboxylic acids to aldehydes, which can then be aminated via reductive amination academie-sciences.fr.

Lipases: While often used for esterification, lipases can also catalyze aminolysis or polycondensation reactions between diesters and diamines under non-aqueous conditions to form polyamides nih.gov.

The high activity of enzymes like oleate hydratases has enabled cascade reactions to produce functionalized fatty acid derivatives, including long-chain aliphatic amines nih.gov. By combining different enzyme classes, it is theoretically possible to construct a multi-step, one-pot synthesis of specific long-chain diamines from bio-based precursors.

Amino Acid-Based Synthetic Routes for Chiral Long-Chain Diamines and Tetramines

A robust and flexible methodology for synthesizing chiral long-chain diamines and tetramines originates from the conversion of natural α-amino acids into N-protected α-amino aldehydes. nih.govresearchgate.net These aldehydes serve as key building blocks that can be coupled through Wittig olefination reactions to construct long aliphatic chains with preserved stereochemical integrity. The versatility of this approach lies in its modularity; the final chain length and structure can be tailored by selecting the appropriate amino acid precursor and the corresponding alkylidene triphenylphosphorane or bis(triphenyl-phosphorane). nih.gov

The general synthetic pathway involves several key steps:

N-Protection: The amino group(s) of the starting α-amino acid are protected, commonly with the tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions.

Carboxyl Group Reduction: The carboxylic acid moiety is reduced to a primary alcohol. This is often achieved by converting the acid to a mixed anhydride (B1165640) or acyl fluoride, followed by reduction with sodium borohydride (NaBH₄). nih.gov

Oxidation to Aldehyde: The resulting N-protected 2-amino alcohol is then oxidized to the corresponding N-protected α-amino aldehyde. A mild and efficient method for this transformation utilizes sodium hypochlorite (NaOCl) with a catalytic amount of a TEMPO derivative (e.g., 4-acetamido-TEMPO), which is known to minimize the risk of racemization at the α-carbon. nih.gov

Wittig Olefination: The crucial carbon-carbon bond-forming step involves the reaction of the amino aldehyde with a phosphorus ylide. For the synthesis of long, symmetrical diamines, a bis(triphenyl-phosphorane) is generated in situ from a corresponding bis(triphenylphosphonium) salt using a strong base like potassium hexamethyldisilazide (KHMDS). This double Wittig reaction couples two molecules of the amino aldehyde, forming a long unsaturated aliphatic chain with the chiral centers derived from the amino acid at either end. nih.govresearchgate.net

Reduction and Deprotection: The double bonds introduced by the Wittig reaction are typically hydrogenated to yield the saturated carbon backbone. Finally, the protecting groups on the nitrogen atoms are removed, usually under acidic conditions, to afford the target diamine or polyamine.

This strategy has been successfully applied to the synthesis of various chiral polyamines starting from amino acids like L-phenylalanine, L-lysine, and L-glutamic acid. nih.govuoa.gr

Detailed studies demonstrate the efficacy of this synthetic route. For instance, starting from N-Boc-L-phenylalanine, a chiral diamine was synthesized, showcasing the direct application of the methodology. A more complex tetramine synthesis was achieved using an aldehyde derived from N-tert-butoxycarbonyl-L-glutamate. nih.gov

Data sourced from Molecules, 2002. nih.govresearchgate.net

The synthesis of a saturated 1,5-diaminododecane has also been reported starting from L-lysine, illustrating the method's adaptability. nih.gov

Table 2: Synthesis of 1,5-Diaminododecane from L-Lysine

| Step | Starting Material | Key Intermediate(s) / Reaction(s) | Final Product |

|---|---|---|---|

| 1 | Nα,Nε-di(tert-butoxycarbonyl)-L-lysine | Reduction to alcohol, then oxidation to aldehyde | N-protected α-amino aldehyde |

| 2 | N-protected α-amino aldehyde | Wittig reaction with a C6 ylide | Z-unsaturated N,N-diprotected chiral 1,5-diamine (4) |

| 3 | Unsaturated diamine (4) | Catalytic Hydrogenation (H₂, Pd/C) | Saturated protected diamine (5) |

Data sourced from Molecules, 2002. nih.gov

While this synthetic framework is highly effective for producing symmetrical diamines where the amino acid moiety forms the terminal parts of the molecule, its direct application to a structure like this compound presents a significant challenge. The Wittig-based dimerization of an α-amino aldehyde inherently places the chiral amino groups at positions 2 and (n-1) of the resulting n-alkane chain. This compound, however, features its amino groups located internally on the C-22 backbone. Therefore, a direct synthesis of this specific isomer using the described α-amino aldehyde dimerization strategy is not feasible. The construction of this compound would necessitate an alternative, more complex synthetic strategy, potentially involving different C-C bond-forming reactions to place the amino functionalities at the desired internal positions.

Advanced Spectroscopic and Chromatographic Characterization of Docosane 7,16 Diamine and Its Functionalized Forms

Spectroscopic Analysis

Spectroscopic techniques are indispensable for characterizing the molecular structure of Docosane-7,16-diamine. Each method probes different aspects of the molecule's chemical properties, from the magnetic environment of its protons to its vibrational modes and mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of their nuclei. For this compound (C₂₂H₄₈N₂), ¹H-NMR provides a distinct fingerprint based on its proton signals.

The ¹H-NMR spectrum is predicted to show several key signals. The protons of the two primary amine (-NH₂) groups are expected to appear as a broad singlet in the region of δ 0.5-5.0 ppm; the exact chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects libretexts.org. The two methine protons (CH -NH₂), located at the C7 and C16 positions, would produce a multiplet around δ 2.5-3.0 ppm, shifted downfield by the adjacent electron-withdrawing nitrogen atom. The spectrum would also be characterized by a large, complex multiplet centered around δ 1.2-1.4 ppm, which corresponds to the bulk of the methylene (B1212753) (-CH₂-) protons in the long aliphatic chains. The terminal methyl (-CH₃) protons at both ends of the docosane (B166348) backbone are predicted to appear as a triplet at approximately δ 0.8-0.9 ppm.

A summary of the predicted ¹H-NMR spectral data is presented in the interactive table below.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 0.8 - 0.9 | Triplet (t) | 6H |

| -(CH₂)n- | 1.2 - 1.4 | Multiplet (m) | 32H |

| -CH₂-CH-NH₂ | 1.4 - 1.6 | Multiplet (m) | 4H |

| -CH -NH₂ | 2.5 - 3.0 | Multiplet (m) | 2H |

| -NH₂ | 0.5 - 5.0 | Broad Singlet (br s) | 4H |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As a primary aliphatic diamine, this compound exhibits several characteristic absorption bands.

The most diagnostic signals for the primary amine groups are the N-H stretching vibrations, which appear as a doublet in the 3400–3250 cm⁻¹ region. This doublet arises from the asymmetric and symmetric stretching modes of the -NH₂ group libretexts.orgorgchemboulder.com. Another key feature is the N-H bending or "scissoring" vibration, which is expected to produce a medium-intensity band between 1650 and 1580 cm⁻¹ orgchemboulder.comorgchemboulder.com. A broad absorption band corresponding to N-H wagging is also anticipated in the 910-665 cm⁻¹ range orgchemboulder.com.

The long alkyl chain produces strong C-H stretching absorptions just below 3000 cm⁻¹, typically between 2950 and 2850 cm⁻¹. Finally, the C-N stretching vibration of the aliphatic amine is expected to appear as a weak to medium band in the 1250–1020 cm⁻¹ region libretexts.orgorgchemboulder.com.

The expected IR absorption bands for this compound are detailed in the following interactive table.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Medium (two bands) |

| 2950 - 2850 | C-H Stretch (alkyl) | Strong |

| 1650 - 1580 | N-H Bend (scissoring) | Medium |

| 1470 - 1450 | C-H Bend | Medium |

| 1250 - 1020 | C-N Stretch | Weak to Medium |

| 910 - 665 | N-H Wag | Strong, Broad |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the molecular weight and crucial information about its structure through fragmentation patterns. The molecular formula C₂₂H₄₈N₂ gives a molecular weight of 340.63 g/mol . According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this diamine.

The most prominent fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom libretexts.orgmiamioh.edu. This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage can occur on either side of the two amine-bearing carbons (C7 and C16), leading to characteristic fragment ions. The loss of the largest alkyl group is typically preferred miamioh.edu.

Key Predicted Fragments:

Cleavage at C7: Loss of a hexyl radical (C₆H₁₃•) would generate a fragment ion at m/z 255. Loss of a pentadecyl radical (C₁₅H₃₁•) would generate an ion at m/z 128.

Cleavage at C16: Due to the molecule's symmetry, cleavage at C16 yields the same fragment masses. Loss of a pentyl radical (C₅H₁₁•) generates a fragment at m/z 114, while loss of the longer chain results in a fragment at m/z 269.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments nih.govnih.gov. For the molecular ion of this compound, HRMS would confirm the formula C₂₂H₄₈N₂ by measuring its mass with high precision (e.g., 340.3817 ± 0.0005), distinguishing it from other ions of the same nominal mass.

The predicted major ions in the mass spectrum are summarized in the interactive table below.

| m/z (Predicted) | Corresponding Fragment |

| 340 | [C₂₂H₄₈N₂]⁺• (Molecular Ion) |

| 269 | [M - C₅H₁₁]⁺ |

| 255 | [M - C₆H₁₃]⁺ |

| 128 | [C₈H₁₈N]⁺ |

| 114 | [C₇H₁₆N]⁺ |

Chromatographic Techniques

Chromatography is used to separate, identify, and quantify the components of a mixture. For a long-chain diamine, gas chromatography is a primary analytical method.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a technique used to separate volatile compounds. However, due to their high polarity and low volatility, long-chain diamines like this compound are not well-suited for direct GC analysis. To overcome this, a derivatization step is typically required to convert the polar -NH₂ groups into less polar, more volatile functional groups researchgate.netsigmaaldrich.com. Common derivatizing agents include acylating reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or silylating agents researchgate.net.

Once derivatized, the compound can be readily analyzed by GC. The derivatized diamine is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column. The time it takes for the compound to travel through the column is known as its retention time, a key parameter for identification.

When GC is coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for definitive identification. The separated components eluting from the GC column are directly introduced into the MS, which provides a mass spectrum for each component. The combination of the retention time from the GC and the fragmentation pattern from the MS offers a very high degree of certainty in identifying the analyte researchgate.net. This is particularly useful for confirming the structure of the derivatized this compound and for quantifying it in complex mixtures. Although derivatization-free methods exist for some short-chain amines, they are generally not applicable to long-chain, non-volatile compounds nih.gov.

A hypothetical set of GC-MS parameters for the analysis of derivatized this compound is outlined in the interactive table below.

| Parameter | Condition |

| Derivatizing Agent | Pentafluoropropionic Anhydride (PFPA) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Start at 100°C, ramp to 320°C at 15°C/min, hold for 10 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50 - 600 m/z |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of individual components in a mixture. For a long-chain aliphatic diamine such as this compound, reversed-phase HPLC would be a common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. The retention of the diamine would be influenced by the hydrophobicity of its long alkyl chain.

Coupling HPLC with Mass Spectrometry (HPLC-MS) provides a powerful tool for analysis. While the HPLC separates the components of a mixture, the mass spectrometer provides information about the molecular weight and structure of each component. For this compound, electrospray ionization (ESI) would be a suitable ionization technique, as it is effective for polar molecules. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Table 1: Predicted HPLC-MS Parameters for this compound

| Parameter | Predicted Value/Condition |

| Molecular Formula | C₂₂H₄₈N₂ |

| Molecular Weight | 340.64 g/mol |

| Expected [M+H]⁺ Ion | m/z 341.65 |

| HPLC Column | C18 or other suitable reversed-phase column |

| Mobile Phase | A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Ion-Exchange Chromatography (IEC) for Charge-Based Separations

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. Since this compound has two primary amine groups, it will be positively charged at acidic to neutral pH. Therefore, cation-exchange chromatography would be an appropriate method for its separation and purification. In this technique, the stationary phase contains negatively charged functional groups that reversibly bind the positively charged diamine molecules. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.

The retention time in IEC is dependent on the charge of the analyte and the ionic strength of the mobile phase. This technique would be particularly useful for separating this compound from neutral or negatively charged impurities.

Other Advanced Characterization Methods

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to study thermal transitions, such as melting point, glass transition temperature, and crystallization behavior. For this compound, DSC would reveal its melting point and any polymorphic transitions it might undergo upon heating and cooling. This information is crucial for understanding the material's thermal stability and physical properties.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₂₂H₄₈N₂), elemental analysis would be used to experimentally determine the weight percentages of carbon, hydrogen, and nitrogen. The experimental values would then be compared to the theoretical percentages calculated from the molecular formula to verify the purity and composition of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage |

| Carbon | C | 12.01 | 22 | 264.22 | 77.57% |

| Hydrogen | H | 1.01 | 48 | 48.48 | 14.23% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 8.22% |

| Total | 340.72 | 100.00% |

Computational and Theoretical Investigations of Docosane 7,16 Diamine Molecular Behavior

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), MP2) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of Docosane-7,16-diamine. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to model the molecule's electronic structure and predict its reactivity.

Density Functional Theory (DFT): DFT is a widely used method that balances computational cost with accuracy, making it suitable for larger molecules. acs.org By approximating the electron density, DFT can elucidate several key characteristics. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals regions susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized around the nitrogen atoms of the amine groups due to the presence of lone pair electrons, indicating these are the primary sites for reaction with electrophiles. The LUMO would be distributed along the alkyl chain. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's chemical behavior. mdpi.com These include chemical potential, hardness, and electrophilicity, which help predict how the molecule will interact in a chemical reaction. mdpi.com Local reactivity can be assessed using condensed Fukui functions, which identify the specific atoms within the molecule that are most likely to participate in a reaction. mdpi.com For this compound, these calculations would confirm the high reactivity of the nitrogen atoms.

Møller-Plesset Perturbation Theory (MP2): The MP2 method offers a higher level of theory by incorporating electron correlation effects more explicitly than many DFT functionals. uzh.ch While computationally more demanding, MP2 calculations provide more accurate interaction energies, especially for systems involving non-covalent interactions like hydrogen bonding. researchgate.net For this compound, MP2 would be valuable for accurately modeling its dimerization or its interaction with other molecules where dispersion forces and hydrogen bonds are significant. researchgate.net Comparing results from DFT and MP2 provides a more comprehensive and validated understanding of the electronic structure. researchgate.net

Below is a table of hypothetical reactivity descriptors for this compound, as would be calculated using DFT methods.

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity) of amine groups. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical stability; a large gap suggests high stability. |

| Chemical Hardness (η) | 3.85 | Measures resistance to change in electron distribution. mdpi.com |

| Electrophilicity Index (ω) | 0.95 | Quantifies the ability to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis

Due to its long alkyl chain, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational space and analyzing the molecule's dynamic behavior over time. biorxiv.org

MD simulations model the molecule as a collection of atoms interacting through a defined force field (e.g., OPLS, CHARMM), solving Newton's equations of motion to track the trajectory of each atom. nih.gov The simulation is typically performed by solvating the molecule in a box of water or another solvent to mimic realistic conditions and running the simulation for a sufficient duration (nanoseconds to microseconds) to achieve thorough conformational sampling. nih.govrsc.org

Conformational Sampling: The primary goal of MD is to generate a representative ensemble of the molecule's possible shapes. biorxiv.org The long docosane (B166348) backbone allows for extensive rotation around its carbon-carbon single bonds, leading to conformations ranging from fully extended linear shapes to highly folded, compact structures. The simulation trajectory provides a detailed picture of these dynamic interconversions. nih.gov Analysis of the trajectory can reveal the most populated conformational states and the energy barriers between them.

A typical MD simulation setup for this compound is summarized in the table below.

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of parameters describing the potential energy of the system. | OPLS3e or CHARMM36 |

| Solvent Model | The model used to represent solvent molecules. | TIP3P water model |

| Ensemble | The thermodynamic conditions of the simulation. | NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | The temperature at which the simulation is run. | 298.15 K (25 °C) |

| Simulation Time | The duration of the simulation. | 100 ns - 1000 ns for thorough sampling. nih.gov |

| Time Step | The interval between successive calculations of forces and positions. | 2 fs |

Conformational Analysis and Energy Landscapes of Long-Chain Diamines

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding potential energies. libretexts.org For a long-chain diamine like this compound, the energy landscape is complex, governed by a combination of torsional strain and steric interactions. libretexts.orglumenlearning.com

The rotation around each C-C bond in the docosane chain leads to different conformers, primarily the low-energy staggered conformations and high-energy eclipsed conformations. libretexts.orgorganicchemistrytutor.com The energy difference between these states is known as torsional strain. libretexts.org In a long chain, two main types of staggered conformations are of particular interest:

Anti conformation: The substituents are positioned 180° apart. This is generally the most stable and lowest energy conformation as it minimizes steric hindrance. lumenlearning.com

Gauche conformation: The substituents are 60° apart. This conformation is slightly higher in energy than the anti form due to steric strain, where bulky groups are forced into close proximity. lumenlearning.com

The potential energy landscape can be visualized as a multi-dimensional surface where valleys represent stable or metastable conformers and peaks represent the energy barriers for converting between them. nih.gov Computational methods can map this landscape by systematically rotating bonds and calculating the energy at each step, or by analyzing the distribution of conformations from an MD simulation. nih.gov

| Conformation Type (around a C-C bond) | Dihedral Angle | Relative Energy (kJ/mol) | Stability |

| Anti (Staggered) | 180° | 0 (Reference) | Most Stable |

| Gauche (Staggered) | 60°, 300° | ~3.8 | Stable |

| Eclipsed | 120°, 240° | ~16 | Unstable |

| Fully Eclipsed | 0° | >20 | Least Stable |

Simulation of Molecular Interactions within Complex Chemical Systems

Understanding how this compound behaves in a larger chemical system, such as a polymer matrix, on a surface, or in solution with other reactants, is crucial for its practical applications. Computational simulations can model these complex interactions at an atomic level.

Interactions in Polymer Blends: If this compound is used as a curing agent or additive in a polymer system (e.g., an epoxy resin), MD simulations can be used to study its dispersion and interaction within the polymer matrix. acs.org The primary interactions would be hydrogen bonds between the diamine's -NH2 groups and polar groups on the polymer chains (e.g., hydroxyl or carbonyl groups), and van der Waals forces between the long alkyl chain and the polymer backbone. These interactions govern the miscibility of the diamine and the mechanical properties of the final material.

Surface Interactions: Simulations can also model the adsorption and orientation of this compound on various surfaces, such as silica, metal oxides, or nanodiamonds. researchgate.net The amine groups can act as anchoring points, forming strong interactions (e.g., coordinate bonds with metal ions or hydrogen bonds with surface hydroxyls). nih.gov The long alkyl chain might then orient itself away from the surface, potentially forming a self-assembled monolayer that modifies the surface properties. DFT calculations can be used to determine the binding energy of the diamine to the surface, while MD simulations can reveal the dynamic behavior of the adsorbed layer. nih.gov

Interactions with Small Molecules: The reactivity of the diamine is heavily influenced by its interactions with other molecules. For example, in the context of atmospheric chemistry, diamines have been shown to form stable clusters with molecules like sulfuric acid through strong acid-base interactions. unito.it Computational studies can calculate the Gibbs free energy of formation for such clusters, providing insight into their stability and potential role in processes like new particle formation. unito.it

Theoretical Studies on Solvent Effects in Diamine Reaction Pathways

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction involving diamines. wikipedia.org Theoretical studies are essential for understanding these solvent effects at a molecular level, particularly how the solvent stabilizes or destabilizes reactants, products, and transition states. wikipedia.orgresearchgate.net

Computational models treat solvent effects in two primary ways:

Implicit Solvent Models (Continuum Models): These models approximate the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. It is useful for predicting how a solvent's polarity will affect the stability of charged or polar species in a reaction pathway. For instance, a polar solvent would preferentially stabilize a polar transition state, thereby accelerating the reaction. wikipedia.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method, typically used in MD or Monte Carlo simulations, is computationally intensive but provides a much more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. rsc.org For a reaction involving this compound, an explicit model could show precisely how solvent molecules orient around the amine groups and how this "solvation shell" influences the approach of a reactant.

For diamines, solvents play a critical role in processes like N-arylation or reactions with epoxides. mdpi.com Theoretical studies can map the reaction energy profile in different solvents (e.g., a polar protic solvent like ethanol (B145695) versus a nonpolar aprotic solvent like toluene). By calculating the activation energy in each case, chemists can predict which solvent will provide the optimal conditions for a desired reaction pathway, potentially enhancing yield and selectivity. researchgate.net

Coordination Chemistry of Docosane 7,16 Diamine As a Ligand

Ligand Properties and Coordination Modes of Aliphatic Diamines

Aliphatic diamines are a fundamental class of ligands in coordination chemistry. Their properties are significantly influenced by the length and flexibility of the carbon chain separating the two nitrogen donor atoms. These structural features dictate the coordination geometry and the stability of the resulting metal complexes.

Influence of Flexibility and Chain Length on Coordination Geometry

The carbon chain length in aliphatic diamines is a critical factor in determining the structure of coordination polymers. Long-chain diamines like Docosane-7,16-diamine possess significant conformational flexibility. This allows them to act as long spacers, bridging distant metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.netmdpi.com The flexibility of the alkyl backbone enables the ligand to adopt various conformations, accommodating the geometric preferences of different metal ions. nih.gov

Longer diamines are less likely to form simple chelate rings with a single metal ion due to the high conformational strain of creating a large ring. wikipedia.org Instead, they preferentially bridge two different metal centers, a coordination mode that is fundamental to the construction of coordination polymers. Studies on cadmium(II) complexes with various aliphatic diamines have shown that as the chain length increases, the resulting 1D coordination polymers can adopt different spatial topologies, such as linear or zigzag chains. mostwiedzy.pl The packing of these polymer chains is also influenced by the ability of the diamines to form hydrogen bonds. researchgate.net

The effect of chain length has been systematically studied in various systems. For instance, in a series of metal-organic coordination networks, increasing the number of methylene (B1212753) groups in the flexible diamine ligand led to a change in the dimensionality of the final structure, from a 1D coordination polymer to a discrete molecular rectangle. nih.gov This demonstrates that subtle changes in ligand length can have a profound impact on the self-assembly and final architecture of the supramolecular structure.

Chelation Effects in Metal Complex Formation

The chelate effect describes the enhanced thermodynamic stability of a complex containing a polydentate ligand (which binds at two or more points to the same metal ion) compared to a complex with analogous monodentate ligands. libretexts.orglibretexts.org When a diamine binds to a single metal ion, it forms a metal-containing ring structure called a chelate ring. libretexts.orgbeloit.edu

The stability of the chelate complex is largely driven by a favorable entropy change. youtube.com The formation of one chelate complex releases multiple solvent or monodentate ligand molecules, leading to an increase in the number of free particles in the system and thus an increase in entropy. libretexts.orgyoutube.com

However, the stability of the chelate ring is highly dependent on its size.

Five- and six-membered rings are the most stable due to minimal ring strain. These are typically formed by shorter diamines like ethylenediamine (forming a 5-membered ring) and 1,3-diaminopropane (forming a 6-membered ring). wikipedia.orglibretexts.org

Longer-chain diamines , such as this compound, would form very large, flexible, and entropically unfavorable chelate rings. wikipedia.org

Due to this, long-chain diamines like this compound are much more likely to act as bridging ligands rather than chelating ligands, connecting two separate metal ions to form polymeric or macrocyclic structures. wikipedia.org

| Diamine Ligand | Number of Carbon Atoms in Bridge | Typical Chelate Ring Size | Preferred Coordination Mode |

| Ethylenediamine | 2 | 5-membered | Chelating |

| 1,3-Diaminopropane | 3 | 6-membered | Chelating |

| 1,4-Diaminobutane | 4 | 7-membered | Chelating/Bridging |

| This compound | 9 (between N atoms) | >20-membered | Bridging |

Synthesis and Structural Characterization of Metal-Diamine Complexes and Coordination Polymers

The synthesis of metal complexes with long-chain diamines often involves self-assembly processes where the ligand and metal salt are mixed in a suitable solvent. The resulting structures, which can range from discrete molecules to infinite polymers, are typically characterized using techniques like single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis. mostwiedzy.pliaea.org

Formation of One-Dimensional Coordination Polymers with Transition Metals

Long-chain aliphatic diamines are excellent building blocks for one-dimensional (1D) coordination polymers. In these structures, the diamine acts as a linear linker or bridging ligand, connecting metal centers into an extended chain. The length and flexibility of the diamine directly influence the distance between the metal nodes in the polymer. nih.gov

A study involving the reaction of cadmium(II) silanethiolates with a series of α,ω-aliphatic diamines (from C4 to C8) resulted in the formation of five new neutral 1D coordination polymers. mostwiedzy.pl X-ray analysis revealed that the diamine ligands bridge the cadmium centers, creating different chain topologies. mostwiedzy.pl Similarly, long-chain diamines have been used to link triangular iron carboxylate cores into 1D polymers. mdpi.comdntb.gov.ua The flexibility of the diamine allows the polymer chain to adapt its conformation, while the length dictates the separation between the inorganic nodes.

Host-Guest Complexation with Supramolecular Hosts (e.g., Porphyrin Tweezers)

The long, flexible nature of this compound makes it an interesting guest molecule for supramolecular hosts. Porphyrin tweezers, which are large, achiral host molecules with two zinc-porphyrin units, are particularly effective at binding diamines. columbia.edu The two zinc centers can coordinate to the two nitrogen atoms of a diamine, forming a stable 1:1 macrocyclic host-guest complex. columbia.educolumbia.edu

This complexation is highly dependent on the chain length of the guest diamine. The binding constants for α,ω-aliphatic diamines with a porphyrin tweezer host have been shown to increase with the length of the alkyl chain. researchgate.net This is attributed to the flexible nature of the spacer, which reduces the conformational strain upon binding. researchgate.net The formation of these host-guest complexes can be used for various applications, such as determining the absolute configuration of chiral diamines through circular dichroism. columbia.eduacs.org The binding of a chiral diamine within the achiral porphyrin host induces a specific twist, resulting in a characteristic spectroscopic signal. columbia.edu

Role of Diamines in Asymmetric Induction and Catalysis (Ligand Design Principles)

Chiral diamines are a cornerstone of asymmetric catalysis, where they serve as ligands for metal catalysts to facilitate enantioselective reactions. sigmaaldrich.com The design of these ligands is crucial for achieving high reactivity and stereoselectivity. oup.comnih.gov While this compound is itself achiral, the principles used to design chiral diamine ligands are relevant to understanding its potential for modification.

Key design principles for chiral diamine ligands include:

Stereogenic Centers: Chirality is introduced by incorporating stereocenters, often on the carbon backbone between the amine groups (e.g., in 1,2-diaminopropane) or at the nitrogen atoms. wikipedia.orgnih.gov

C₂-Symmetry: Many successful chiral ligands possess a C₂ axis of rotational symmetry. This feature reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.gov

Rigidity and Conformation: The ligand's backbone is often designed to be rigid to create a well-defined chiral pocket around the metal center. This steric control helps differentiate between the two faces of an incoming substrate.

Electronic and Steric Tuning: The ability to modify substituents on the diamine backbone or on the nitrogen atoms allows for fine-tuning of the ligand's electronic and steric properties to optimize performance for a specific substrate and reaction. oup.comnih.gov

Recently, polymeric chiral diamine ligands have been developed for use in iridium-catalyzed asymmetric transfer hydrogenation. nih.gov These polymeric ligands can be recycled and reused, offering high total turnover numbers. nih.gov The development of pluripotent chiral diamine catalysts that are effective in both organic and green solvents highlights the ongoing innovation in this field. chemrxiv.orgchemrxiv.org These advanced ligands demonstrate how the fundamental diamine scaffold can be engineered to create highly efficient and versatile catalysts for asymmetric synthesis. researchgate.net

Supramolecular Chemistry of Docosane 7,16 Diamine and Analogous Systems

Hydrogen Bonding Interactions and Self-Assembly Processes

In solution, these diamines can form supramolecular gels at low concentrations. nih.govmdpi.combohrium.comdntb.gov.ua This gelation is a result of the self-assembly of the diamine molecules into a three-dimensional network that entraps the solvent. The formation of these gels is often thermally reversible; heating disrupts the hydrogen bonds and dissolves the network, which then reforms upon cooling. mdpi.comdntb.gov.ua The properties of these gels, such as their strength and thermal stability, are influenced by the concentration of the diamine and the nature of the solvent.

Computational studies on analogous short-chain diamines, such as ethylenediamine, propane-1,3-diamine, and butane-1,4-diamine, have shown that they can form strong hydrogen-bonded complexes with other molecules, like sulfuric acid. helsinki.finih.gov These studies indicate that diamines with secondary amino groups tend to form more stable complexes. Furthermore, increasing the length of the carbon backbone can enhance the stability of these complexes. helsinki.finih.gov This suggests that the long docosane (B166348) chain in Docosane-7,16-diamine would contribute significantly to the stability of its self-assembled structures.

Table 1: Representative Hydrogen Bond Parameters in Diamine-Based Supramolecular Assemblies

| Parameter | Typical Value Range | Significance |

| N-H···N Bond Length | 2.8 - 3.2 Å | Indicates the strength of the hydrogen bond. |

| N-H···N Bond Angle | 160 - 180° | Reflects the directionality of the interaction. |

| Binding Energy | 10 - 25 kJ/mol | Quantifies the energetic stability of the hydrogen bond. |

Note: The data in this table are representative values for analogous long-chain diamines and are intended to illustrate the typical characteristics of the hydrogen bonding interactions.

Formation of Supramolecular Frameworks and Networks

The directional nature of hydrogen bonding, coupled with the shape of the diamine molecules, directs the formation of extended supramolecular frameworks and networks. In the solid state, long-chain diamines often crystallize in layered structures, where the molecules are aligned in parallel, with the amine groups forming hydrogen-bonded sheets and the aliphatic chains interdigitating.

The dimensionality of the hydrogen bond network plays a critical role in the physical properties of the resulting material. nih.gov For instance, a two-dimensional layered structure with strong in-plane hydrogen bonds and weaker van der Waals forces between layers can exhibit properties like flexibility and mechanical strength. nih.gov In contrast, a three-dimensional hydrogen-bonded network would be expected to be more rigid. nih.gov The specific packing arrangement in the crystal lattice is influenced by the length and flexibility of the alkyl chain, as well as the positions of the amine groups along the chain.

In the context of materials science, the self-assembly of diamines can be utilized to create novel materials. For example, the polycondensation of long-chain diamines with diacids can produce high molecular weight polyamides. researchgate.net This highlights the potential of using diamines like this compound as monomers for the synthesis of advanced polymers with tailored properties.

Principles of Molecular Recognition in Diamine-Based Supramolecular Systems

Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific binding of a "guest" molecule to a "host" molecule through non-covalent interactions. wikipedia.org In diamine-based systems, the amine groups can act as recognition sites for guest molecules that can accept hydrogen bonds, such as dicarboxylic acids. nih.gov The specificity of this recognition is determined by the complementarity in size, shape, and chemical functionality between the host and guest.

The long alkyl chain of this compound can create a hydrophobic pocket or cleft, which can encapsulate guest molecules. The binding of a guest within this pocket is driven by a combination of hydrogen bonding with the amine groups and hydrophobic interactions with the alkyl chain. This cooperative binding can lead to high affinity and selectivity for specific guests. nih.gov

The principles of molecular recognition in these systems are crucial for the design of molecular sensors and for understanding biological processes where similar interactions play a key role. wikipedia.org For instance, the selective binding of a chromophoric guest molecule can lead to a change in its spectroscopic properties, allowing for the visual detection of the guest.

Influence of Chirality on Supramolecular Architectures

Chirality, or "handedness," at the molecular level can have a profound impact on the structure and properties of supramolecular assemblies. researchgate.netmdpi.com If the diamine building block is chiral, this chirality can be transferred and amplified to the supramolecular level, leading to the formation of helical or other chiral structures. nih.gov this compound possesses two stereocenters at the C7 and C16 positions. This can exist as (7R, 16R), (7S, 16S), and the meso (7R, 16S) forms.

The use of an enantiomerically pure diamine can direct the formation of a specific supramolecular chirality. researchgate.net This is a key principle in the development of chiral materials for applications in asymmetric catalysis, chiral separations, and chiroptical devices. The phenomenon of chiral recognition, where a chiral host preferentially binds one enantiomer of a chiral guest over the other, is a direct consequence of the three-dimensional arrangement of the interacting molecules. nih.gov

Even in cases where the individual molecules are achiral, they can sometimes assemble into chiral superstructures. mdpi.com The study of how molecular chirality influences the formation of supramolecular architectures is a vibrant area of research, with implications for understanding the origins of homochirality in nature and for the design of functional chiral materials. researchgate.net

Applications of Docosane 7,16 Diamine and Long Chain Aliphatic Diamines in Advanced Materials Science

Polymer Synthesis and Modification

Long-chain aliphatic diamines are versatile building blocks in polymer chemistry, serving as monomers, crosslinking agents, and functionalization modifiers. Their incorporation into polymer structures can significantly influence the final properties of the material.

Role as Monomers in Polyamides, Polyimides, and Polyureas

Long-chain aliphatic diamines are fundamental monomers in the synthesis of several classes of polymers, including polyamides, polyimides, and polyureas.

Polyamides: In the synthesis of polyamides, often referred to as nylons, a diamine is reacted with a dicarboxylic acid or its derivative. savemyexams.com The long aliphatic chain of diamines like Docosane-7,16-diamine leads to polyamides with a lower density of amide groups compared to those made with shorter diamines. osti.gov This results in polymers with reduced moisture absorption, improved dimensional stability, and increased flexibility. osti.govresearchgate.net For instance, polyamides derived from longer chain diamines exhibit significantly lower water absorption than conventional nylons like nylon 6 and nylon 6,6. osti.gov The long methylene (B1212753) segments in these polyamides can dominate the solid-state structure, leading to properties that are intermediate between traditional polycondensates and polyethylene. acs.org

Polyimides: Polyimides are known for their exceptional thermal stability and mechanical properties. rsc.org The incorporation of long-chain aliphatic diamines into the polyimide backbone introduces flexibility, which can improve processability and solubility. ncl.res.ingoogle.com While traditional aromatic polyimides are often rigid and insoluble, the introduction of flexible aliphatic segments can lower the glass transition temperature and make the polymer more amenable to melt processing. ncl.res.in This allows for the creation of more versatile high-performance materials.

Polyureas: Polyureas are formed by the reaction of a diamine with a diisocyanate. The use of long-chain aliphatic diamines in polyurea synthesis can enhance the elasticity and toughness of the resulting material. researchgate.net Aliphatic diamines, in general, lead to the formation of light-stable polyureas that are clear, in contrast to those made with aromatic diamines which tend to be unstable to UV light. tri-iso.com

Table 1: Comparison of Properties of Polyamides with Varying Diamine Chain Lengths

Table of Mentioned Chemical Compounds

Compound Name This compound Hexamethylenediamine (B150038) Dodecanediamine Graphene Oxide

Advanced Materials Fabrication

Development of Bio-Based Polymer Materials from Renewable Feedstocks

The imperative to transition from a fossil-fuel-dependent economy to a more sustainable, circular model has catalyzed significant research and development into bio-based polymers. nih.gov These polymers, derived from renewable resources, offer a promising alternative to their petroleum-based counterparts, contributing to a reduced carbon footprint and enhanced environmental stewardship. elsevierpure.com A key area of this development is the synthesis of bio-based polyamides, where long-chain aliphatic diamines, including those structurally related to this compound, serve as crucial building blocks. nih.govalderbioinsights.co.uk

The primary route to these bio-based monomers involves the utilization of fatty acids sourced from vegetable oils. nih.gov Unsaturated fatty acids, such as oleic and linoleic acid, undergo a dimerization process, often catalyzed by clays, to produce dimer fatty acids. nih.govnih.gov These dimer acids are complex mixtures of C36 dicarboxylic acids with various cyclic and acyclic structures. nih.gov

Subsequent chemical transformations convert these dimer fatty acids into long-chain aliphatic diamines. This typically involves converting the carboxylic acid groups to nitriles by reaction with ammonia, followed by hydrogenation to yield the corresponding dimer diamines. google.com The resulting product is a mixture of long-chain diamines, which can be used to synthesize high-performance polyamides. nih.govgoogle.com

These bio-based diamines are then polymerized with dicarboxylic acids, which can also be sourced from renewable feedstocks, to create fully bio-based polyamides. elsevierpure.com The polycondensation reaction between the diamine and the dicarboxylic acid forms the characteristic amide linkages of the polymer backbone. alderbioinsights.co.uk

The development of these bio-based polymers from renewable feedstocks represents a significant advancement in materials science, offering a sustainable pathway to high-performance materials. googleapis.com

Detailed Research Findings

Fundamental Molecular Interactions of Docosane 7,16 Diamine Within Diverse Chemical and Biological Environments

Molecular Basis of Chemoreception and Sensing Mechanisms (Focus on Ligand-Receptor Binding)No data is available to describe the role of Docosane-7,16-diamine as a ligand or its binding characteristics with any known biological receptors.

Due to the absence of specific data for this compound, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as per the provided instructions. The compound appears to be either unstudied in these specific areas or the research is not available in the public domain accessible by the search tools used.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Pathways for Docosane-7,16-diamine

The advancement of applications for this compound is fundamentally dependent on the ability to produce it efficiently, sustainably, and with high purity. Current synthetic methods for long-chain diamines often face challenges such as low yields, the need for harsh reaction conditions, and the use of expensive or environmentally hazardous reagents. Future research will likely focus on overcoming these limitations.

Key research objectives in this area include:

Green Chemistry Approaches: There is a growing need to develop synthetic routes that utilize renewable starting materials and environmentally benign catalysts. nih.govresearchgate.net Research into bio-based synthesis, potentially using engineered microorganisms to produce long-chain diamine precursors from fatty acids or other renewable feedstocks, presents a promising frontier. nih.gov Catalytic direct amination of long-chain diols derived from plant oils is another sustainable strategy that could be optimized for this specific diamine. uni-konstanz.deresearchgate.net

Catalytic Efficiency: The exploration of novel catalytic systems is crucial. This includes developing homogeneous or heterogeneous catalysts that can facilitate the amination of a docosane-based precursor with high selectivity for the 7 and 16 positions. Ruthenium-based catalysts, for example, have shown efficiency in the amination of alcohols and could be adapted for this purpose. researchgate.net

Stereoselective Synthesis: For applications where chirality is important, the development of methods for the stereoselective synthesis of (7R, 16R), (7S, 16S), and meso isomers of this compound will be essential. Methodologies starting from natural α-amino acids, which can be elaborated through techniques like Wittig olefination, offer a viable pathway to chiral long-chain diamines. mdpi.comnih.gov

| Research Focus | Potential Methodology | Desired Outcome |

| Sustainable Synthesis | Biocatalysis using engineered microbes; Direct amination of bio-derived diols. | Reduced environmental impact; Lower production costs. |

| Process Optimization | High-throughput screening of novel metal catalysts (e.g., Ru, Ni). | Increased reaction yield and selectivity; Milder reaction conditions. |

| Chiral Synthesis | Asymmetric synthesis starting from chiral precursors like amino acids. | Access to stereoisomerically pure compounds for specialized applications. |

Exploration of Advanced Computational Models for Predictive Material Design

Before engaging in resource-intensive laboratory synthesis, advanced computational modeling can provide invaluable insights into the potential properties and behaviors of materials derived from this compound. By simulating molecular interactions, researchers can predict material characteristics and accelerate the design-test-learn cycle. acs.orgmit.edunih.gov

Emerging opportunities in this domain involve:

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the conformational flexibility of the docosane (B166348) chain and the interactions of the amine groups. This can help predict how the diamine will behave as a monomer in a polymer matrix, a cross-linking agent in an epoxy resin, or a self-assembling unit in a supramolecular structure. acs.orgacs.org

Quantum Mechanics (QM) Methods: Methods like Density Functional Theory (DFT) can calculate the electronic properties of this compound and its derivatives. mdpi.com These calculations are crucial for understanding reactivity, designing sensors, and predicting the band gap and optical properties of resulting materials. mdpi.com

Machine Learning (ML) and Artificial Intelligence (AI): By training ML models on existing data sets of diamine-based materials, it is possible to predict the properties (e.g., glass transition temperature, tensile strength, thermal stability) of new polymers incorporating this compound. acs.orgarxiv.org This AI-driven approach can rapidly screen vast chemical spaces to identify the most promising candidates for specific applications. mit.edunih.govyoutube.com

| Computational Tool | Application Area | Predicted Properties |

| Molecular Dynamics (MD) | Polymer science, Self-assembly | Mechanical stability, Phase segregation, Transport properties. acs.org |

| Density Functional Theory (DFT) | Electronics, Sensor design | Reactivity, Adsorption energies, Electronic structure. mdpi.com |

| Machine Learning (ML) | High-throughput screening | Thermomechanical properties, Shape memory behavior. acs.org |

Integration of this compound in Next-Generation Functional Materials Architectures

The unique molecular architecture of this compound—a long, flexible, hydrophobic chain punctuated by two hydrophilic amine groups—makes it an attractive building block for a variety of advanced materials.

Future research could explore its integration into:

High-Performance Polyamides and Polyurethanes: The long docosane chain could impart significant flexibility, hydrophobicity, and low-temperature resilience to polyamides and polyurethanes. uni-konstanz.deresearchgate.net These properties are highly desirable in applications such as advanced coatings, sealants, and specialty textiles. Hexamethylenediamine (B150038), a shorter diamine, is a key monomer in Nylon 6,6, highlighting the industrial importance of this class of compounds. wikipedia.orgsolubilityofthings.com

Amine-Functionalized Nanomaterials: The diamine can be used to functionalize the surface of nanoparticles (e.g., graphene oxide, metal oxides) to improve their dispersion in polymer matrices or to add specific functionalities. google.comsigmaaldrich.comsamipubco.com For example, amine-functionalized superparamagnetic nanoparticles have applications in bioconjugation and medical diagnostics. google.com

Metal-Organic Frameworks (MOFs): The diamine can act as a long, flexible linker or be appended to existing MOF structures. researchgate.net This could create MOFs with tunable pore sizes and specific chemical environments, potentially useful for gas capture (e.g., CO2) or as selective adsorbents. researchgate.netresearchgate.net

Self-Assembling Systems: The amphiphilic nature of the molecule could be exploited to create vesicles, micelles, or other supramolecular structures in solution. These assemblies have potential applications in drug delivery and nanotechnology.

| Material Architecture | Role of this compound | Potential Application |

| Polymers | Flexible monomer unit | High-performance elastomers, Hydrophobic coatings. |

| Nanoparticles | Surface functionalizing agent | Enhanced composite materials, Biomedical sensors. sigmaaldrich.com |

| MOFs | Long-chain linker/appendage | Selective gas separation, Catalysis. researchgate.net |

| Supramolecular Assemblies | Self-assembling building block | Drug delivery vehicles, Nanoreactors. |

Elucidation of Complex Molecular Recognition Mechanisms for Targeted Applications

Molecular recognition is the foundation of many biological and chemical processes, from enzyme-substrate binding to chemical sensing. nih.gov The two amine groups of this compound, separated by a specific distance, can act as hydrogen bond donors and acceptors, enabling them to selectively bind with other molecules. acs.org

Promising research avenues include:

Chemosensors: By immobilizing this compound onto a transducer surface, it may be possible to create sensors that can selectively detect specific analytes (e.g., metal ions, organic molecules) through coordinated binding or hydrogen bonding interactions. Computational studies can help identify likely binding partners. plos.org

Supramolecular Chemistry: The diamine can serve as a template or guest molecule in the formation of complex supramolecular structures like helicates or host-guest complexes. acs.org The long alkyl chain could drive self-assembly through hydrophobic interactions, while the amine groups guide the structure through specific hydrogen bonds.

Biomimetic Systems: The ability of diamines to interact with biological molecules like DNA or proteins is well-documented. mdpi.com Research could explore how this compound interacts with biomolecules, potentially leading to applications in gene delivery or the development of antimicrobial agents.

| Research Area | Mechanism | Targeted Application |

| Chemical Sensing | Host-guest complexation, Hydrogen bonding. | Environmental monitoring, Industrial process control. |

| Supramolecular Assembly | Self-assembly driven by hydrophobic and hydrogen-bonding interactions. | Nanomaterial templating, Phase-transfer catalysis. acs.org |

| Biomolecular Interactions | Electrostatic and hydrogen-bonding interactions with nucleic acids or proteins. | Gene delivery vectors, Antimicrobial surfaces. |

Q & A

Q. What are the established synthetic pathways for Docosane-7,16-diamine, and how can their efficiency be optimized?

Methodological Answer: Begin with a factorial design approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Use spectroscopic validation (e.g., NMR, FT-IR) to confirm product purity at each stage. Computational tools like COMSOL Multiphysics can model reaction kinetics to predict bottlenecks .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be systematically validated for characterizing this compound?

Methodological Answer: Implement a quasi-experimental design with control samples to calibrate instrument sensitivity and specificity. Cross-validate results using hyphenated techniques (e.g., LC-MS) and reference spectral libraries. Document all parameters (e.g., resolution, scan cycles) to ensure reproducibility .

Q. What are the key challenges in isolating this compound from complex mixtures, and how can they be addressed?

Methodological Answer: Employ chromatographic methods (e.g., HPLC, GC) with gradient elution protocols tailored to the compound’s hydrophobicity. Validate separation efficiency using spiked samples and statistical metrics (e.g., resolution factor >1.5). Consider column functionalization to enhance selectivity .

Q. How should researchers document experimental procedures to ensure reproducibility of this compound synthesis?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Record all components (e.g., reagent lot numbers, equipment calibration dates) and contextualize decisions (e.g., why a specific catalyst was chosen). Use electronic lab notebooks with version control .

Q. What theoretical frameworks guide the study of this compound’s molecular interactions?

Methodological Answer: Use density functional theory (DFT) to model electronic structures and intermolecular forces (e.g., hydrogen bonding, van der Waals interactions). Validate predictions experimentally via calorimetry or X-ray crystallography. Align hypotheses with established thermodynamic models .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for this compound be resolved using meta-analytical approaches?

Methodological Answer: Conduct a systematic literature review to collate disparate datasets. Apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity. Reconcile outliers by re-evaluating experimental conditions (e.g., solvent purity, measurement protocols) and reporting bias .

Q. What computational strategies (e.g., DFT, MD simulations) are effective in modeling the supramolecular interactions of this compound?

Methodological Answer: Combine molecular dynamics (MD) simulations with quantum mechanical calculations to capture both macroscopic and electronic behaviors. Validate force fields using experimental data (e.g., diffusion coefficients from NMR). Optimize computational workflows via AI-driven parameter tuning .

Q. How can researchers design experiments to probe the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer: Use a split-plot factorial design to test substituent effects on bioactivity. Synthesize derivatives with systematic structural variations (e.g., alkyl chain length, stereochemistry). Analyze SAR via multivariate regression to isolate critical functional groups .

Q. What methodologies ensure robust validation of this compound’s stability under varying environmental conditions?

Methodological Answer: Design accelerated stability studies using controlled stress factors (e.g., temperature, humidity). Monitor degradation pathways via mass spectrometry and correlate kinetics with Arrhenius models. Include negative controls to distinguish intrinsic instability from external contaminants .

Q. How can AI-driven autonomous laboratories enhance the discovery of novel applications for this compound?

Methodological Answer: Implement robotic platforms for high-throughput synthesis and screening. Train AI models on historical data to predict reaction outcomes and optimize workflows. Integrate real-time analytics (e.g., inline IR spectroscopy) for adaptive experimentation .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.